molecular formula C12H15FO3 B8285604 2-(4-Fluoro-benzyloxy)-propionic acid ethyl ester

2-(4-Fluoro-benzyloxy)-propionic acid ethyl ester

Cat. No.: B8285604
M. Wt: 226.24 g/mol
InChI Key: DPYOEWDOYNBLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-benzyloxy)-propionic acid ethyl ester is a useful research compound. Its molecular formula is C12H15FO3 and its molecular weight is 226.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 2-[(4-fluorophenyl)methoxy]propanoate

InChI

InChI=1S/C12H15FO3/c1-3-15-12(14)9(2)16-8-10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

DPYOEWDOYNBLLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OCC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a screw-cap vial was added sodium hydride (60% in mineral oil, 175 mg, 4.36 mmol) and tetrahydrofuran (1 mL). The suspension was cooled to 0° C. A solution of ethyl lactate (0.46 mL, 3.97 mmol) in tetrahydrofuran (3.0 mL) was added to the above suspension and the resulting reaction mixture was stirred at room temperature for 15 min. To this mixture added 4-fluoro-benzyl bromide (0.75 g, 3.97 mmol) solution in tetrahydrofuran (4 mL) followed by tetrabutyl ammonium iodide (10 mg). The reaction mixture was stirred at room temperature overnight. The reaction mixture was diluted with water (10 mL) and extracted with ethyl acetate (3×20 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified on silica gel using hexanes:ethyl acetate=98:2 to hexanes:ethyl acetate=92:8 in a gradient fashion, to isolate the desired product as clear oil (0.380 g, 42%). 1H NMR (300 MHz, CDCl3): δ 7.31 (m, 2H), 6.97 (m, 2H), 4.59 (d, 1H), 4.37 (d, 1H), 4.16 (q, 2H), 4.01 (q, 1H), 1.39 (d, 3H), 1.25 (t, 3H)
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
10 mg
Type
catalyst
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
42%

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